![molecular formula C17H16ClN5OS B2449027 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 900006-91-9](/img/structure/B2449027.png)

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

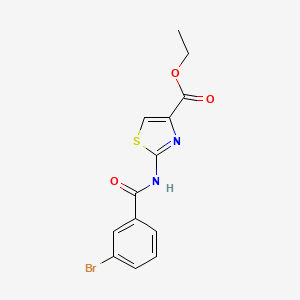

The compound is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .

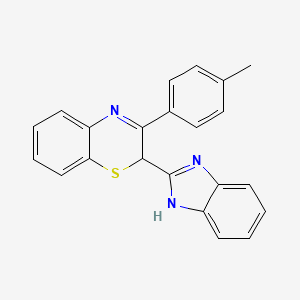

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole core, with additional phenyl, amino, sulfanyl, and chloro-methylphenyl groups attached. The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .Scientific Research Applications

Antimicrobial Activity

This compound, being a derivative of 1,2,4-triazole, has shown promising antimicrobial activity . It has been found to be effective against various bacterial and fungal strains . The antimicrobial activity is attributed to the presence of the 1,2,4-triazole ring in the compound .

Antifungal Activity

The 1,2,4-triazole derivatives, including this compound, have been found to possess significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antimycobacterial Activity

The compound has shown antimycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties . This suggests its potential use in the treatment of conditions associated with inflammation .

Analgesic Activity

The compound has shown analgesic (pain-relieving) properties . This suggests its potential use in the management of pain .

Anticancer Activity

The compound has demonstrated anticancer properties . This suggests its potential use in cancer therapy .

Antihypertensive Activity

The compound has shown antihypertensive properties . This suggests its potential use in the treatment of high blood pressure .

Anticonvulsant Activity

The compound has demonstrated anticonvulsant properties . This suggests its potential use in the treatment of conditions associated with seizures .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which suggests potential targets could be similar.

Mode of Action

It’s possible that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, as is common with many drugs . The presence of the triazole ring and the sulfanyl group could potentially facilitate these interactions.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. Given the structural similarity to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , it’s possible that it could influence pathways involving this molecule.

Pharmacokinetics

The compound’s solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . This suggests that it might have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable under normal conditions , but its stability could be affected under different environmental conditions.

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTXGJJQHLDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)

![9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride](/img/structure/B2448952.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2448955.png)

![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)

![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)